1-[2-Oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethyl]azepan-2-one
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Overview
Description
1-[2-Oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethyl]azepan-2-one is a complex organic compound featuring a unique structure that combines a piperidine ring, a pyridine moiety, and an azepanone core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[2-Oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethyl]azepan-2-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-(pyridin-2-ylmethoxy)piperidine with an appropriate azepanone precursor under controlled conditions. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to increase yield and purity, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-[2-Oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethyl]azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other substituents. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-[2-Oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethyl]azepan-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in pharmaceuticals and biotechnology
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethyl]azepan-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. For instance, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-Oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethyl]azepan-2-one stands out due to its unique combination of structural features. Similar compounds include:
1-[2-Oxo-2-(2-pyridinyl)ethyl]pyridinium iodide: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Imidazole derivatives: These compounds share some structural similarities and are known for their broad range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry for developing new therapeutic agents.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethyl]azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-18-9-2-1-5-11-22(18)14-19(24)21-12-6-8-17(13-21)25-15-16-7-3-4-10-20-16/h3-4,7,10,17H,1-2,5-6,8-9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYIEURLBJJMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)N2CCCC(C2)OCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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